molecular formula C17H25N3 B10878852 3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B10878852
M. Wt: 271.4 g/mol
InChI Key: WHJLBEVOVNXEKK-UHFFFAOYSA-N
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Description

3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a piperazine ring substituted with a butan-2-yl group and an indole moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Butan-2-yl Group: The piperazine ring is then alkylated with butan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Indole Moiety: The final step involves the reaction of the substituted piperazine with indole-3-carboxaldehyde under reductive amination conditions using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various biological targets, leading to modulation of their activity. The piperazine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carboxaldehyde: A precursor in the synthesis of indole derivatives.

    4-(butan-2-yl)piperazine: A structural analog with similar pharmacological properties.

    N-(1H-indol-3-ylmethyl)piperazine: A compound with a similar core structure but different substituents.

Uniqueness

3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other indole derivatives. The combination of the indole moiety with a substituted piperazine ring makes it a versatile compound for various applications in scientific research and drug development.

Properties

Molecular Formula

C17H25N3

Molecular Weight

271.4 g/mol

IUPAC Name

3-[(4-butan-2-ylpiperazin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C17H25N3/c1-3-14(2)20-10-8-19(9-11-20)13-15-12-18-17-7-5-4-6-16(15)17/h4-7,12,14,18H,3,8-11,13H2,1-2H3

InChI Key

WHJLBEVOVNXEKK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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